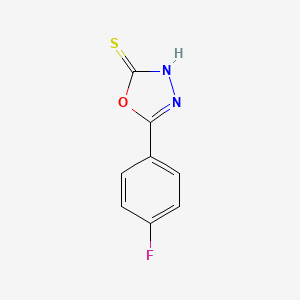

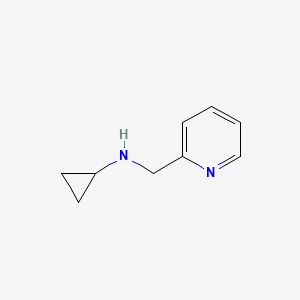

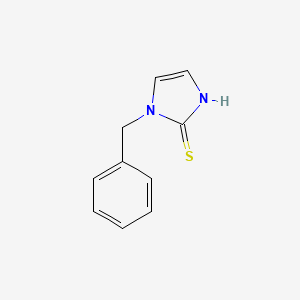

N-(pyridin-2-ylmethyl)cyclopropanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of cyclopropane derivatives, closely related to "N-(pyridin-2-ylmethyl)cyclopropanamine," often involves stereoselective or enantioselective methods to ensure the desired configuration of the cyclopropane ring. Techniques include the use of pyridinium ylides, which are intermediates in cyclopropanation reactions, demonstrating high stereoselectivity and yielding polysubstituted cyclopropane derivatives (Banothu, Basavoju, & Bavantula, 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to "N-(pyridin-2-ylmethyl)cyclopropanamine" and its derivatives has been extensively studied using X-ray crystallography and other analytical techniques. These studies reveal complex interactions such as C–H⋯N, C–H⋯π, and π⋯π interactions, which play a crucial role in the crystal packing and stability of these compounds (Lai, Mohr, & Tiekink, 2006).

Chemical Reactions and Properties

Cyclopropane compounds, including "N-(pyridin-2-ylmethyl)cyclopropanamine" derivatives, participate in a variety of chemical reactions. These reactions are often characterized by the ring strain in the cyclopropane moiety, which can lead to interesting reactivity patterns. For example, cyclopropanation reactions using ylides or catalytic methods are common synthetic approaches to introduce or modify cyclopropane rings (Carson & Kerr, 2005).

Aplicaciones Científicas De Investigación

1. Application in Reaction Kinetics and Catalysis

- Summary of Application: The substitution behavior of bidentate N,N′-donor (pyridin-2-yl)methyl-aniline chelates with different substituents on the mononuclear Pd (II) complexes was investigated .

- Methods of Application: The complexes were synthesized and characterized using 1H NMR, 13C NMR, FTIR, LC–MS, and elemental analysis . The study explored the kinetics and mechanistic behavior of N,N′-pyridyl Pd (II) complexes .

- Results or Outcomes: The rate of substitution of the chloride by thiourea nucleophiles increased with the presence of an electron-withdrawing substituent and decreased when an electron-donating group was attached to the para position of the phenyl moiety .

2. Synthesis of N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl Substituted Ethane-1,2-diamines

- Summary of Application: Two N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides and two N-(2-(bis(quinolin-2-ylmethyl)amino)ethyl)quino-line-2-carboxamides have been synthesized .

- Methods of Application: These structures contain five nitrogen atoms that can form coordinate bonds with metal ions such as Mn(II) and Fe(II) .

- Results or Outcomes: The resultant complexes are potentially useful agents for targeted delivery of nitric oxide (NO) to in vivo biological sites such as tumors, where the NO is released upon irradiation with long-wavelength light .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(pyridin-2-ylmethyl)cyclopropanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-2-6-10-9(3-1)7-11-8-4-5-8/h1-3,6,8,11H,4-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMBYSXPVZASTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360123 |

Source

|

| Record name | Cyclopropyl-pyridin-2-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyridin-2-ylmethyl)cyclopropanamine | |

CAS RN |

626210-44-4 |

Source

|

| Record name | Cyclopropyl-pyridin-2-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1269379.png)